- Nitration of deactivated aromatic compounds via mechanochemical reaction, Tetrahedron Letters, 2021, 72,

Cas no 96-98-0 (4-Methyl-3-nitrobenzoic acid)

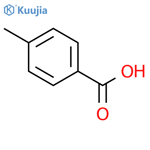

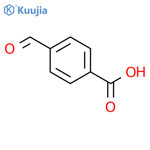

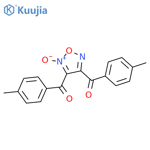

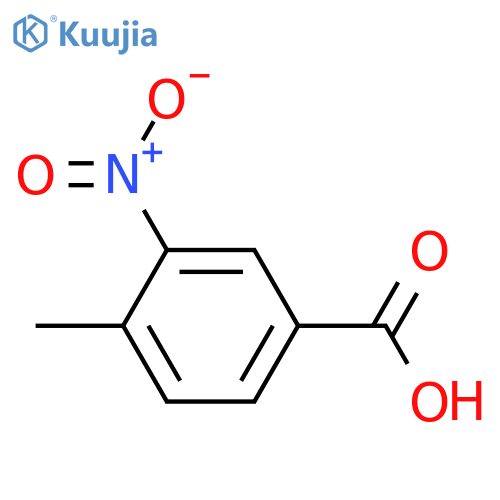

El ácido 4-metil-3-nitrobenzoico es un compuesto orgánico aromático que se utiliza como intermedio clave en síntesis químicas y farmacéuticas. Su estructura combina un grupo carboxilo (-COOH) con un sustituyente metilo (-CH3) y un grupo nitro (-NO2) en posiciones meta y para del anillo bencénico, lo que le confiere reactividad selectiva en reacciones de sustitución y acoplamiento. Este compuesto destaca por su alta pureza y estabilidad, facilitando su manipulación en condiciones estándar de laboratorio. Es especialmente valorado en la producción de colorantes, fármacos y otros derivados bencénicos funcionalizados. Su solubilidad moderada en solventes orgánicos polares lo hace versátil para diversas aplicaciones sintéticas.

4-Methyl-3-nitrobenzoic acid structure

Nombre del producto:4-Methyl-3-nitrobenzoic acid

Número CAS:96-98-0

MF:C8H7NO4

Megavatios:181.145482301712

MDL:MFCD00007174

CID:34885

PubChem ID:7319

4-Methyl-3-nitrobenzoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-Methyl-3-nitrobenzoic acid

- 3-Nitro-p-toluic acid

- 3-nitro-4-methyl benzoic acid

- 4-methyl-3-nitro-benzoicaci

- RARECHEM AL BO 1292

- 2-NITROTOLUENE-4-CARBOXYLIC ACID

- 4-Methyl-3-Nitrobenzoic Acid 3-Nitro-4-Methylbenzoic Acid

- 4-Methyl-3-nitrobenzoic

- 3-Nitro-p-toluylsure

- 4-Methy-3-nitrobenzoic acid

- 3-nitro-4-methyl-benzaoate acid

- 3-Nitro-para-toluic acid

- 3-Nitro-p-toluylsaeure

- 4-Methyl-3-nitro-benzoesaeure

- Benzoic acid,4-methyl-3-nitro

- EINECS 202-549-3

- m-Nitro-p-toluic acid

- p-Toluic acid,3-nitro

- 3-Nitro-4-methylbenzoic acid

- Benzoic acid, 4-methyl-3-nitro-

- 4-METHYL-3-NITRO-BENZOIC ACID

- p-Toluic acid, 3-nitro-

- BBEWSMNRCUXQRF-UHFFFAOYSA-N

- NSC50659

- PubChem8353

- 4-METHYL-3-NITRO BENZOIC ACID

- DSSTox_CID_5642

- DSSTox_RID_77867

- Oprea1_315455

- DSSTox_GSID_25642

- MLS002

- 4-Methyl-3-nitrobenzoic acid (ACI)

- p-Toluic acid, 3-nitro- (6CI, 7CI, 8CI)

- NSC 50659

- 4-Methyl-3-nitrobenzoic acid,99%

- 96-98-0

- 3Nitroparatoluic acid

- DTXCID705642

- BENZOIC ACID, 4-METHYL-3-NITRO

- CAS-96-98-0

- NCGC00091412-01

- METHYL-3-NITROBENZOIC ACID, 4-

- NCGC00091412-02

- M-4217

- F3095-3211

- 3Nitro4methylbenzoic acid

- M0950

- AKOS000120551

- Benzoic acid, 4methyl3nitro

- BCP24478

- 3Nitroptoluic acid

- SCHEMBL177231

- Tox21_201069

- CS-0039942

- 4SVO2C6KJ2

- BBEWSMNRCUXQRF-UHFFFAOYSA-

- HY-W021293

- MLS002152889

- HMS3039P06

- DB-003966

- Z57127401

- UNII-4SVO2C6KJ2

- pToluic acid, 3nitro

- AS-11011

- SMR001224501

- DTXSID6025642

- CHEMBL1488599

- EC 202-549-3

- NSC-50659

- NCGC00258622-01

- 4-Methyl-3-nitrobenzoic acid, 99%

- pToluic acid, 3nitro (8CI)

- 4-Methyl-3-nitrobenzoicacid

- AE-562/40723402

- EN300-17977

- STK358776

- 3-Nitro-4-methylbenzoic Acid; 3-Nitro-p-toluic Acid; NSC 50659

- 4-Methyl-3-nitrobenzoic acid;3-Nitro-p-toluic acid

- MFCD00007174

- NS00008582

- mNitroptoluic acid

- AKOS023769640

- AC-3037

-

- MDL: MFCD00007174

- Renchi: 1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)

- Clave inchi: BBEWSMNRCUXQRF-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C([N+](=O)[O-])C(C)=CC=1)O

- Brn: 1874411

Atributos calculados

- Calidad precisa: 181.03800

- Masa isotópica única: 181.038

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 223

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 83.1

- Recuento de constructos de variantes mutuas: 3

- Xlogp3: 1.9

Propiedades experimentales

- Color / forma: White light yellow powder

- Denso: 1.4283 (rough estimate)

- Punto de fusión: 188.0 to 192.0 deg-C

- Punto de ebullición: 314.24°C (rough estimate)

- Punto de inflamación: 351.4 °C at 760 mmHg

- índice de refracción: 1.5468 (estimate)

- Disolución: 0.257g/l

- Coeficiente de distribución del agua: <0.1 g/100 mL at 22 ºC

- PSA: 83.12000

- Logp: 2.12460

- Disolución: Not determined

4-Methyl-3-nitrobenzoic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:1

- Código de categoría de peligro: 22

- Instrucciones de Seguridad: S36/37/39-S26-S22

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

- Términos de riesgo:R20/21/22; R36/37/38

4-Methyl-3-nitrobenzoic acid Datos Aduaneros

- Código HS:2916399090

- Datos Aduaneros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Methyl-3-nitrobenzoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110582-100g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 98% | 100g |

¥62.00 | 2024-04-23 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0686029435-100g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 98% | 100g |

¥ 176.5 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94900-100g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 100g |

¥116.0 | 2021-09-08 | ||

| Enamine | EN300-17977-10.0g |

4-methyl-3-nitrobenzoic acid |

96-98-0 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11650-500g |

4-Methyl-3-nitrobenzoic acid, 99% |

96-98-0 | 99% | 500g |

¥2028.00 | 2023-03-03 | |

| Alichem | A010004292-1g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| TRC | B495305-5g |

4-Methyl-3-nitrobenzoic Acid |

96-98-0 | 5g |

$ 69.00 | 2023-09-08 | ||

| Life Chemicals | F3095-3211-10g |

4-methyl-3-nitrobenzoic acid |

96-98-0 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Apollo Scientific | OR40550-500g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 98+% | 500g |

£53.00 | 2025-02-20 | |

| Matrix Scientific | 074487-10g |

4-Methyl-3-nitrobenzoic acid, 95+% |

96-98-0 | 95+% | 10g |

$24.00 | 2023-09-10 |

4-Methyl-3-nitrobenzoic acid Métodos de producción

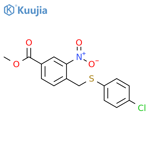

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Manganese diacetate , Cobalt dibromide Solvents: Acetic acid ; 40 min, 0.4 MPa, 138 °C

1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C

1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C

Referencia

- Green preparation of monosubstituted methylbenzoic acid and monosubstituted phthalic acid, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Nitric acid Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,2-Dichloroethane , Water

Referencia

- Counterion effects in indium-catalysed aromatic electrophilic substitution reactions, Tetrahedron Letters, 2002, 43(27), 4789-4791

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 5 °C; 0.5 h, < 5 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Synthesis and Na+/H+ exchanger 1 inhibitory activity of substituted benzoylguanidine-trimetazidine conjugates, Zhongguo Yaoke Daxue Xuebao, 2011, 42(1), 22-28

Synthetic Routes 5

Condiciones de reacción

Referencia

- Orally active zwitterionic factor Xa inhibitors with long duration of action, Bioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7337-7343

Synthetic Routes 6

Condiciones de reacción

Referencia

- Reactions of dimercaptomaleic acid derivatives. VI. Oxidative degradation of 1-benzoyl-1-carboxy-3,6-dithia-1-cyclohexene derivatives, Lodzkie Towarzystwo Naukowe, 1967, (1967), 61-8

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 - 15 min, rt

1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt

1.3 Reagents: Water ; rt

1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt

1.3 Reagents: Water ; rt

Referencia

- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives, Pharma Chemica, 2015, 7(5), 251-256

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C

1.3 Reagents: Water ; cooled

Referencia

- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

Referencia

- Nitration of p-toluic acid, Khimiko-Farmatsevticheskii Zhurnal, 1980, 14(10),

Synthetic Routes 11

Condiciones de reacción

Referencia

- Plant growth-regulating 2-methyl-3-nitrobenzate esters, Federal Republic of Germany, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Ceric ammonium nitrate Solvents: Trifluoroacetic acid , Water

Referencia

- Oxidation by metal salts. IV. Cerium(IV) salt-promoted oxidative halogenation of toluene and para-substituted toluenes containing electron-withdrawing groups in aqueous trifluoroacetic acid solutions, Zhurnal Organicheskoi Khimii, 1986, 22(1), 30-9

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 min

1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt

1.3 Reagents: Water ; cooled; rt

1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt

1.3 Reagents: Water ; cooled; rt

Referencia

- Hybrids of privileged structures benzothiazoles and pyrrolo[2,1-c][1,4]benzodiazepin-5-one, and diversity-oriented synthesis of benzothiazoles, European Journal of Medicinal Chemistry, 2012, 50, 27-38

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Dichloromethane ; 5 h

Referencia

- Facile Synthesis of N-((Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides via Click Chemistry, Journal of Heterocyclic Chemistry, 2017, 54(2), 864-870

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

Referencia

- Alkaline C-S bond cleavage of some (arylthio)methylbenzoates, Phosphorus, 1994, 88(1-4), 113-22

Synthetic Routes 16

Condiciones de reacción

Referencia

- Benzene derivatives [(tetrazolylbiphenylyl)-substituted benzoic acid morpholides and analogs] for treatment of kidney disease, and pharmaceutical compositions containing them, European Patent Organization, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid ; heated

Referencia

- Synthesis and evaluation of properties of poly(p-phenylenevinylene) based 1,3,4-oxadiazole systems for optoelectronics and nonlinear optical applications, Polymer International, 2016, 65(10), 1221-1231

Synthetic Routes 18

Condiciones de reacción

Referencia

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents, Anti-Cancer Agents in Medicinal Chemistry, 2015, 15(2), 206-216

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Phosphorus pentoxide , Ferric nitrate ; 2 h, rt

Referencia

- A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxans, Results in Chemistry, 2022, 4,

Synthetic Routes 20

4-Methyl-3-nitrobenzoic acid Raw materials

- 4-Methylbenzoic acid

- Methyl 4-[[(4-chlorophenyl)thio]methyl]-3-nitrobenzoate

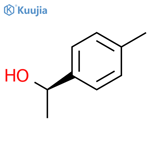

- 1-(4-methylphenyl)ethan-1-ol

- 2,5-Dimethylnitrobenzene

4-Methyl-3-nitrobenzoic acid Preparation Products

4-Methyl-3-nitrobenzoic acid Literatura relevante

-

A. Ajayaghosh,M. V. George,Tsuguo Yamaoka J. Mater. Chem. 1994 4 1769

-

John Honeyman J. Chem. Soc. 1947 168

-

3. Laser-based studies of NO3 radical reactions with selected aromatic compounds in aqueous solutionTh. Umschlag,R. Zellner,H. Herrmann Phys. Chem. Chem. Phys. 2002 4 2975

-

4. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituentsBrynmor Jones,John Robinson J. Chem. Soc. 1955 3845

-

Jumei Tian,Bo Li,Xiaoying Zhang,Xiaolei Li,Xiaoliang Li,Jingping Zhang Dalton Trans. 2013 42 8504

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos nitrobenzoicos y derivados

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados Ácidos nitrobenzoicos y derivados

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

96-98-0 (4-Methyl-3-nitrobenzoic acid) Productos relacionados

- 603-11-2(3-Nitrophthalic acid)

- 610-27-5(4-Nitrophthalic acid)

- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)

- 528-45-0(3,4-Dinitrobenzoic acid)

- 1588-83-6(4-Amino-3-nitrobenzoic acid)

- 1975-51-5(2-Methyl-4-nitrobenzoic acid)

- 121-92-6(3-Nitrobenzoic acid)

- 552-16-9(2-Nitrobenzoic acid)

- 62-23-7(4-Nitrobenzoic acid)

- 99-34-3(3,5-Dinitrobenzoic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-98-0)4-Methyl-3-nitrobenzoic acid

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe